molecular formula C23H22N4O2 B11484006 1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione

1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione

Cat. No.: B11484006
M. Wt: 386.4 g/mol
InChI Key: LPRXFCINUHRVID-UHFFFAOYSA-N
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Description

1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrimido[5,4-d][1,2]diazepines, which are characterized by their fused ring systems and diverse chemical properties.

Preparation Methods

The synthesis of 1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions. Common reagents used in the synthesis include phenylhydrazine hydrochloride, benzaldehyde derivatives, and various catalysts . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. Molecular docking studies have shown that the compound fits well into the active sites of certain enzymes, characterized by lower binding free energy .

Comparison with Similar Compounds

1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione can be compared with other similar compounds such as:

  • 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3,5-tris(4-methylphenyl)benzene
  • 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole

These compounds share structural similarities but differ in their chemical properties and applications. The unique fused ring system of this compound sets it apart, providing distinct advantages in specific research and industrial applications .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

1,3-dimethyl-5,8-bis(4-methylphenyl)-9H-pyrimido[5,4-d]diazepine-2,4-dione

InChI

InChI=1S/C23H22N4O2/c1-14-5-9-16(10-6-14)18-13-19-20(22(28)27(4)23(29)26(19)3)21(25-24-18)17-11-7-15(2)8-12-17/h5-12H,13H2,1-4H3

InChI Key

LPRXFCINUHRVID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=C(C2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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